Dioctyl phthalate

Catalog No.
S3720664
CAS No.
8031-29-6
M.F
C24H38O4
M. Wt
390.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioctyl phthalate

CAS Number

8031-29-6

Product Name

Dioctyl phthalate

IUPAC Name

dioctyl benzene-1,2-dicarboxylate

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3

InChI Key

MQIUGAXCHLFZKX-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
5.63e-08 M
In water, 0.022 mg/L at 25 °C

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC

Description

The exact mass of the compound Dioctyl phthalate is 390.27700969 g/mol and the complexity rating of the compound is 369. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)5.63e-08 min water, 0.022 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15318. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Chemical Classes -> Phthalates. However, this does not mean our product can be used or applied in the same or a similar way.

Physical Description

Di-n-octyl phthalate appears as a clear liquid with a mild odor. Slightly less dense than water and insoluble in water. Hence floats on water. Flash point 430°F. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid, can easily penetrate the soil and contaminate groundwater and nearby streams. Eye contact may produce severe irritation and direct skin contact may produce mild irritation. Used in the manufacture of a variety of plastics and coating products.
A clear liquid with a mild odor.

Color/Form

Clear, oily liquid
Liquid at room temperature

XLogP3

9.1

Hydrogen Bond Acceptor Count

4

Exact Mass

390.27700969 g/mol

Monoisotopic Mass

390.27700969 g/mol

Boiling Point

428 °F at 760 mm Hg (NTP, 1992)
BP: 220 °C at 2 mm Hg
428°F

Flash Point

219 °F (NTP, 1992)
420 °F (215 °C) (Open cup)
219°F

Heavy Atom Count

28

Density

0.98 at 77 °F (USCG, 1999)
Specific gravity: 0.978 at 20 °C
0.98

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

-13 °F (NTP, 1992)
25 °C
-13°F

UNII

8X3RJ0527W

Vapor Pressure

less than 0.2 mm Hg at 302 °F (NTP, 1992)
1.00e-07 mmHg
VP: 2.60X10-6 mm Hg at 25 °C
1.0X10-7 mm Hg at 25 °C
<0.2 mmHg at 302°F

Absorption Distribution and Excretion

Di-n-octyl phthalate (DnOP) is found as a component of mixed C6-C10 linear-chain phthalates used as plasticizers in various polyvinyl chloride applications, including flooring and carpet tiles. Following exposure and absorption, DnOP is metabolized to its hydrolytic monoester, mono-n-octyl phthalate (MnOP), and other oxidative products. The urinary levels of one of these oxidative metabolites, mono-(3-carboxypropyl) phthalate (MCPP), were about 560-fold higher than MnOP in Sprague-Dawley rats dosed with DnOP by gavage. Furthermore, MCPP was also found in the urine of rats dosed with di-isooctyl phthalate (DiOP), di-isononyl phthalate (DiNP), di-isodecyl phthalate (DiDP), di-(2-ethylhexyl) phthalate, and di-n-butyl phthalate (DBP), although at concentrations considerably lower than in rats given similar concentrations of DnOP. The comparatively much higher urinary concentrations of MCPP than of the hydrolytic monoesters of the high-molecular-weight phthalates DiOP, DiNP, and DiDP in the exposed rats suggest that these monoesters may be poor biomarkers of exposure to their precursor phthalates and may explain the relatively low frequency of detection of these monoester metabolites in human populations. MCPP and MnOP were also measured in 267 human urine samples. The frequent detection and higher urinary concentrations of MCPP than MnOP suggest that exposure to DnOP might be higher than previously thought based on the measurements of MnOP alone. However, because MCPP is also a minor metabolite of DBP and other phthalates in rats, and the metabolism of phthalates in rodents and humans may differ, additional data on the absorption, distribution, metabolism, and elimination of MCPP are needed to completely understand the extent of human exposure to DnOP from the urinary concentrations of MCPP.
Sprague-Dawley rats were administered ... 5,000 parts per million (ppm) di-n-octyl phthalate (DNOP) in their diet for 13 weeks. Similar control groups received either 4% corn oil or 5000 ppm of di(2-ethylhexyl) phthalate (DEHP). ... Trace quantities (3-5 ppm) of DEHP and DNOP were detected in the liver, and 15-31 ppm were found in adipose tissue ... .
... Male CD rats /were dosed/ by gavage with 0.2 mL DnOP and collected urine for analysis of metabolites. They recovered 31% of the dose in the urine by 48 hours. The monoester and some free phthalic acid were detected, but no parent DnOP was observed. Blood levels of the monoester, mono-octylphthalate, were measured in rats following administration of 2,000 mg/kg of DnOP by gavage. The biological halflife in the blood was 3.3 hours with an area under the curve (AUC) of 1,066 ug/hr/mL. Peak blood levels were observed at 3 hours following administration.
Following an oral dose of 2,000 mg/kg DnOP to rats, mono-octylphthalate was found in blood and testes in 3-6 hours.

Metabolism Metabolites

... Di-n-octyl phthalate (DnOP) is metabolized to its hydrolytic monoester, mono-n-octyl phthalate (MnOP), and other oxidative products. The urinary levels of one of these oxidative metabolites, mono-(3-carboxypropyl) phthalate (MCPP), were about 560-fold higher than MnOP in Sprague-Dawley rats dosed with DnOP by gavage. Furthermore, MCPP was also found in the urine of rats dosed with di-isooctyl phthalate (DiOP), di-isononyl phthalate (DiNP), di-isodecyl phthalate (DiDP), di-(2-ethylhexyl) phthalate, and di-n-butyl phthalate (DBP), although at concentrations considerably lower than in rats given similar concentrations of DnOP. The comparatively much higher urinary concentrations of MCPP than of the hydrolytic monoesters of the high-molecular-weight phthalates DiOP, DiNP, and DiDP in the exposed rats suggest that these monoesters may be poor biomarkers of exposure to their precursor phthalates and may explain the relatively low frequency of detection of these monoester metabolites in human populations. MCPP and MnOP were also measured in 267 human urine samples. The frequent detection and higher urinary concentrations of MCPP than MnOP suggest that exposure to DnOP might be higher than previously thought based on the measurements of MnOP alone. However, because MCPP is also a minor metabolite of DBP and other phthalates in rats, and the metabolism of phthalates in rodents and humans may differ, additional data on the absorption, distribution, metabolism, and elimination of MCPP are needed to completely understand the extent of human exposure to DnOP from the urinary concentrations of MCPP.
The metabolism of di-n-octyl phthalate (DnOP) results in the hydrolysis of one ester linkage to produce mono-n-octyl phthalate (MnOP), which subsequently metabolizes to form oxidative metabolites. ... The toxicokinetics of DnOP in adult female Sprague-Dawley rats /was investigated/ by monitoring the excretion of DnOP metabolites in urine after oral administration of DnOP (300 mg/kg). By using authentic standards, the presence of urinary phthalic acid (PA), MnOP, and the major DnOP metabolite, mono-(3-carboxypropyl) phthalate (MCPP) was clearly established. Furthermore, ... five additional urinary DnOP oxidative metabolites /were identified/ based on their chromatographic behavior and mass spectrometric fragmentation pattern. These DnOP oxidative metabolites, are postulated to be mono-carboxymethyl phthalate (MCMP), mono-(5-carboxy-n-pentyl) phthalate (MCPeP), mono-(7-carboxy-n-heptyl) phthalate (MCHpP), and isomers of mono-hydroxy-n-octyl phthalate (MHOP) (e.g., mono-(7-hydroxy-n-octyl) phthalate) and of mono-oxo-n-octyl phthalate (MOOP) (e.g., mono-(7-oxo-n-octyl) phthalate). The urinary excretion of DnOP metabolites followed a biphasic excretion pattern. The metabolite levels decreased significantly after the first day of DnOP administration although MCPP, MCHpP, MHOP, and MOOP were detectable after 4 days. We also studied the in vitro metabolism of DnOP and MnOP by rat liver microsomes. DnOP produced MnOP, MHOP, and PA in vitro whereas, MnOP produced MHOP and PA in vitro at detectable levels.
Hepatic prepn from rat, baboon & ferret hydrolyzed the phthalate diester of di-n-octyl to corresponding monoester derivatives. /in addition,/ intestinal prepn from the 3 animal species & from man also catalyzed the monohydrolysis of phthalate diesters.
n-Octanol is a metabolite of DnOP. Octanol is oxidized to the fatty acid and metabolized by the fatty acid oxidation pathway.
For more Metabolism/Metabolites (Complete) data for DI-N-OCTYL PHTHALATE (6 total), please visit the HSDB record page.

Associated Chemicals

1,2-Benzenedicarboxylic acid, monooctyl ester; 5393-19-1

Wikipedia

Di-N-octyl phthalate

Biological Half Life

The biological half-life in the blood was 3.3 hr in rats following administration of 2000 mg/kg n-dioctyl phthalate by gavage.

Use Classification

Chemical Classes -> Phthalates

Methods of Manufacturing

Di-n-octylphthalate is produced commercially as a component of mixed phthalate esters, including straight- chain C6, C8, and Cl0 phthalates. Di-n-octylphthalate is produced at atmospheric pressure or in a vacuum by heating an excess of n-octanol with phthalic anhydride in the presence of an esterification catalyst such as sulfuric acid or p-toluenesulfonic acid. The process may be either continuous or discontinuous. Di-n-octylphthalate can also be produced by the reaction of n-octylbromide with phthalic anhydride.
n-Dioctyl phthalate is formed via the esterification of n-octanol with phthalic anhydride in the presence of a catalyst (sulfuric acid or p-toluenesulfonic acid) or noncatalytically at high temperature.

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1,2-dioctyl ester: ACTIVE
Di-n-octyl phthalate is sometimes mistakenly reported as its isomer, bis(2-ethyl-hexyl) phthalate, in the literature.

Analytic Laboratory Methods

Method: DOE OM100R; Procedure: gas chromatography with mass spectrometer ion trap detector; Analyte: di-n-octyl phthalate; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 160 ug/L.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: di-n-octyl phthalate; Matrix: water; Detection Limit: 10 ug/L.
Method: EPA-EAD 606; Procedure: gas chromatography with electron capture detector; Analyte: di-n-octyl phthalate; Matrix: wastewater and other waters; Detection Limit: 3 ug/L.
Method: EPA-NERL 506; Procedure: gas chromatography with photoionization detection; Analyte: di-n-octyl phthalate; Matrix: drinking water; Detection Limit: 6.42 ug/L.
For more Analytic Laboratory Methods (Complete) data for DI-N-OCTYL PHTHALATE (10 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Male rats, initiated with a single intraperitoneal dose of the carcinogen diethylnitrosamine and then partially hepatectomized, did not experience any liver weight gain after 10 weeks of dietary exposure to 500 mg/kg/day of di-n-octylphthalate ... When exposure was extended to 26 weeks, small increases in absolute liver weight that were not significant (p < 0.05) were observed at di-n-octylphthalate doses of 250 mg/kg/day (2% increase) and 500 mg/kg/day (8% increase). However, when combined with diminished body weight gains, relative liver weight gains were increased by 5-16% when compared with control values.
Male Sprague-Dawley rats were subjected to two-thirds partial hepatectomy which was followed 18 hr later by an intraperitoneal injection of diethylnitrosamine (DEN) at a dose of 30 mg/kg. Di(2-ethylhexyl)phthalate (DEHP) was added to the diet at 0.5%. Mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol (2-EH) were added at equimolar levels with di(2-ethylhexyl)phthalate. Di-n-octyl-phthalate (DOP) was added to 1%. The development of gamma-glutamyl-transpeptidase positive (GGT+) foci was strongly induced by di-n-octyl-phthalate in the livers of rats that had received a subcarcinogenic dose of diethylnitrosamine. None of the other compounds showed any tumor promoting activity. The development of gamma-glutamyl-transpeptidase positive preneoplastic foci in livers of rats was neither enhanced nor suppressed when rats were fed a dose equimolar to 0.5% di(2-ethylhexyl)phthalate. An elevated carnitine acetyltransferase (CAT) level was found following treatment with mono(2-ethylhexyl)phthalate or di(2-ethylhexyl)phthalate. Mono(2-ethylhexyl)phthalate significantly decreased liver gamma-glutamyl-transpeptiase activity. In addition mono(2-ethylhexyl) phthalate lowered the mean number of foci/square centimeter below that of the 2-ethylhexanol treated group. /It was found/ that di-n-octyl-phthalate can act as a tumor promoter, and this activity seems to be unrelated to liver peroxisome proliferation (as measure by carnitine acetyltransferase).
An in vivo assay using Salmonella typhimurium TA 98 showed that di-n-octylphthalate enhanced the mutagenicity of two tryptophan pyrolysis products, which is suggestive of increased mutagenic activity in high-temperature cooking if di-n-octylphthalate is present ... .

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-07-27

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